![molecular formula C16H15F3N10 B6453293 9-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine CAS No. 2548983-69-1](/img/structure/B6453293.png)
9-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine
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Description
The compound “9-methyl-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-9H-purine” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, one method involves the use of ethanol and hydrazine hydrate, followed by the addition of 2-chloropyrazine . Another method involves the use of Cbz-protected piperazinones, which are then cyclized and the protecting group is removed by hydrogenation on Pd/C .Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The empirical formula is C13H9F3N4 . The molecule contains a trifluoromethyl group, a triazole ring, a pyridazine ring, and a piperazine ring .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. For instance, one reaction involves the coupling of trifluoroacetimidoyl chloride with formhydrazide . Another reaction involves the use of monosubstituted tetrazine or tetrazine-based fused rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure and functional groups. The compound has an empirical formula of C13H9F3N4 and a molecular weight of 278.23 . More specific properties such as melting point, boiling point, solubility, etc., are not mentioned in the available resources.Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with different target receptors due to their ability to accept and donate hydrogen bonds .
Mode of Action
It’s worth noting that triazolo derivatives have been found to interact with their targets in a specific manner, leading to changes in cellular processes . For instance, some triazolo derivatives have shown to inhibit enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Biochemical Pathways
For instance, inhibition of enzymes like carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase could impact various biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.
Result of Action
Similar compounds have shown a range of effects, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, and antiviral activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in cellular processes.
properties
IUPAC Name |
6-[4-(9-methylpurin-6-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N10/c1-26-9-22-12-13(26)20-8-21-14(12)28-6-4-27(5-7-28)11-3-2-10-23-24-15(16(17,18)19)29(10)25-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJUAWQFLJKEFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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